molecular formula C13H18O5 B8599611 3-Ethoxy-4-hydroxybenzaldehyde;2-methylpropanoic acid

3-Ethoxy-4-hydroxybenzaldehyde;2-methylpropanoic acid

Cat. No. B8599611
M. Wt: 254.28 g/mol
InChI Key: RWLGWACAEOZMIO-UHFFFAOYSA-N
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Patent
US05874398

Procedure details

166 g (1 mol) of ethylvanillin and 160 g (1.33 mol) of N,N-dimethylbenzylamine are introduced into 800 ml of tert-butyl methyl ether in a stirred apparatus with the exclusion of moisture. 128 g (1.2 mol) of isobutyroyl chloride are added over the course of 1.5 h, during which the reaction temperature rises to about 38° C. The reaction mixture is stirred overnight at room temperature and then poured into about 1 l of water. The organic phase is separated off, washed with hydrochloric acid, 5% sodium hydroxide solution and water, dried and evaporated, giving a residue of 238 g of crude ethylvanillin isobutyrate, which is recrystallized from 240 ml of isopropanol. Yield 215 g of ethylvanillin isobutyrate; m.p. 57° C.
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1.CN(CC1C=CC=CC=1)C.C[O:24]C(C)(C)C.C(Cl)(=O)C(C)C>O>[C:2]([OH:24])(=[O:1])[CH:3]([CH3:12])[CH3:4].[O:1]=[CH:2][C:3]1[CH:12]=[CH:11][C:9]([OH:10])=[C:5]([O:6][CH2:7][CH3:8])[CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
166 g
Type
reactant
Smiles
O=CC1=CC(OCC)=C(O)C=C1
Name
Quantity
160 g
Type
reactant
Smiles
CN(C)CC1=CC=CC=C1
Name
Quantity
800 mL
Type
reactant
Smiles
COC(C)(C)C
Step Two
Name
Quantity
128 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to about 38° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed with hydrochloric acid, 5% sodium hydroxide solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(C)C)(=O)O.O=CC1=CC(OCC)=C(O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 238 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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